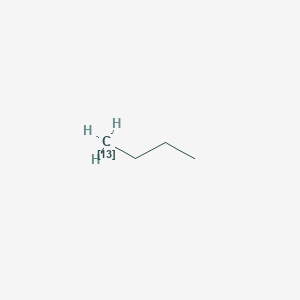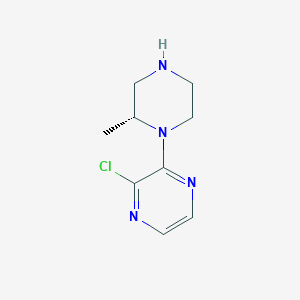
Tert-butyl methylphenoxy phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl methylphenoxy phenol is an organic compound that features a tert-butyl group, a methyl group, and a phenoxy group attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl methylphenoxy phenol can be synthesized through the alkylation of phenol with tert-butyl alcohol. This reaction typically requires a catalyst to proceed efficiently. One such catalyst is 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), which has been shown to be effective and easily recyclable . The reaction is endothermic, and the process is spontaneous under the given conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the selective alkylation of phenols using methyl tertiary butyl ether (MTBE) as a reactant. This process is economically viable and can be conducted under mild to moderate conditions at atmospheric pressure .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methylphenoxy phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonates are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated phenols.
Scientific Research Applications
Tert-butyl methylphenoxy phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl methylphenoxy phenol exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is primarily due to the phenol group, which can undergo redox reactions to stabilize reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
Tert-butylphenol: Used as an intermediate in organic synthesis and as a stabilizer in various industrial processes.
Uniqueness
Tert-butyl methylphenoxy phenol is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. This makes it particularly effective as an antioxidant and stabilizer in various applications.
Properties
CAS No. |
307000-42-6 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-tert-butyl-3-methyl-2-phenoxyphenol |
InChI |
InChI=1S/C17H20O2/c1-12-14(17(2,3)4)10-11-15(18)16(12)19-13-8-6-5-7-9-13/h5-11,18H,1-4H3 |
InChI Key |
BVFPQCUMPQVLCU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OC2=CC=C(C=C2)O |
Canonical SMILES |
CC1=C(C=CC(=C1OC2=CC=CC=C2)O)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1600242.png)




![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)

![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)






